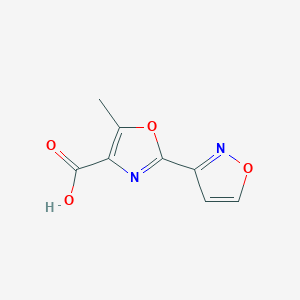
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8HClF4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Chloro-2,3,5,6-tetrafluorobenzene.
Ethynylation Reaction: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires a catalyst to facilitate the reaction and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products vary based on the nucleophile used.
Addition: Saturated or halogenated derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the fluorine atoms influence the compound’s reactivity and stability. The specific pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 1-Bromo-4-ethynyl-2,3,5,6-tetrafluorobenzene
- 1-Iodo-4-ethynyl-2,3,5,6-tetrafluorobenzene
Uniqueness: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity patterns compared to its analogs
Propriétés
Formule moléculaire |
C8HClF4 |
|---|---|
Poids moléculaire |
208.54 g/mol |
Nom IUPAC |
1-chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8HClF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h1H |
Clé InChI |
KNMYNACXDAHGOU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(C(=C1F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)




![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)



![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)

